molecular formula C11H15NO3 B1275452 3-Amino-3-(2-ethoxyphenyl)propanoic acid CAS No. 299440-58-7

3-Amino-3-(2-ethoxyphenyl)propanoic acid

Cat. No. B1275452
M. Wt: 209.24 g/mol
InChI Key: QCWPOXWUXDQVID-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethoxyphenyl)propanoic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including pharmacology and materials science. The compound is characterized by the presence of an amino group and an ethoxyphenyl group attached to a propanoic acid backbone. This structure is a key feature in its biological activity and its nonlinear optical (NLO) properties.

Synthesis Analysis

The synthesis of analogs of 3-amino-3-(2-ethoxyphenyl)propanoic acid has been explored in several studies. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, which is closely related to the compound , was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound using stannous chloride in ethanol . This method highlights the potential for efficient synthesis routes for similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was found to be stabilized through various intramolecular and intermolecular interactions, including hydrogen bonds and N-H...O, O-H...O, and C-H...O interactions . These interactions are crucial for the stability and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of 3-amino-3-(2-ethoxyphenyl)propanoic acid analogs has been explored in the context of their biological activity. For instance, a series of analogs were synthesized and evaluated for their EP3 antagonist activity, which is relevant for the modulation of uterine contractions in pregnant rats . The structure-activity relationships (SARs) derived from these studies provide insights into the chemical reactivity and biological interactions of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(2-ethoxyphenyl)propanoic acid and its analogs are influenced by their molecular structure. The NLO activity of a related compound was confirmed experimentally and theoretically, showing significant SHG activity, which is important for applications in optical materials . Additionally, the vibrational frequencies and electronic structure of these compounds have been characterized using spectroscopic methods and DFT calculations, providing a comprehensive understanding of their properties .

Scientific Research Applications

Biocatalysis and Synthesis

Biocatalytic processes have been developed to efficiently synthesize precursors of β-substituted-γ-amino acids using commercial lipases, demonstrating a practical approach for the synthesis of optically active compounds. This method showcases the versatility of biocatalysis in generating valuable chiral precursors for pharmaceutical applications, including the synthesis of various β-Substituted-γ-Amino Acids with high enantio- and diastereoselectivity (H. Mukherjee & C. Martínez, 2011).

Green Chemistry and Material Science

In the domain of green chemistry, phloretic acid, a phenolic compound structurally related to 3-Amino-3-(2-ethoxyphenyl)propanoic acid, has been explored as a renewable building block. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach not only contributes to the development of bio-based materials but also emphasizes the importance of utilizing renewable resources in material science (Acerina Trejo-Machin et al., 2017).

Corrosion Inhibition

Schiff's bases derived from amino acids, including structures related to 3-Amino-3-(2-ethoxyphenyl)propanoic acid, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies highlight the potential of amino acid derivatives as effective, environmentally friendly corrosion inhibitors, opening avenues for their application in protecting industrial materials (N. Gupta et al., 2016).

Pharmaceutical Applications

The synthesis and evaluation of amino acid conjugates have shown significant antioxidant, anti-inflammatory, and antiulcer activities, indicating the potential of 3-Amino-3-(2-ethoxyphenyl)propanoic acid derivatives in the development of therapeutic agents. These findings underscore the role of amino acid derivatives in pharmaceutical research, offering promising leads for the development of new drugs with enhanced biological activities (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Safety And Hazards

The safety data sheet (SDS) for this compound suggests that personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

3-amino-3-(2-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPOXWUXDQVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396176
Record name 3-amino-3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-ethoxyphenyl)propanoic acid

CAS RN

299440-58-7
Record name 3-amino-3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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